
Allyl fluoroacetate
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Overview
Description
Allyl fluoroacetate (CH₂FCO₂C₃H₅) is an allyl ester derivative of fluoroacetic acid. It is synthesized via esterification of fluoroacetic acid with allyl alcohol, a process analogous to the preparation of ethyl fluoroacetate and other fluorinated esters . The compound's structure combines the reactivity of the allyl group with the electronegative fluorine atom, influencing its chemical behavior and metabolic pathways. While specific industrial applications are less documented, its role as an intermediate in organic synthesis is inferred from similar allyl esters, such as allyl acetoacetate, which is utilized in polymer chemistry and agrochemical production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of allyl fluoroacetate typically involves the esterification of fluoroacetic acid with allyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general reaction can be represented as: [ \text{CH}_2\text{=CHCH}_2\text{OH} + \text{FCH}_2\text{COOH} \rightarrow \text{FCH}_2\text{COOCH}_2\text{CH=CH}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carbonyl compounds.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of allyl fluoroalcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoroacetate moiety, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3))
Reduction: Lithium aluminum hydride (LiAlH(_4))
Substitution: Amines, thiols
Major Products:
Oxidation: Formation of carbonyl compounds such as fluoroacetone
Reduction: Formation of allyl fluoroalcohol
Substitution: Formation of substituted fluoroacetates
Scientific Research Applications
Toxicological Research
1. Mechanism of Action:
Allyl fluoroacetate acts as a metabolic poison by inhibiting aconitase, an enzyme involved in the tricarboxylic acid cycle (TCA cycle). This inhibition disrupts cellular metabolism, leading to toxic effects in mammalian systems. The acute effects of fluoroacetate on glial cell metabolism have been extensively studied, revealing significant alterations in calcium signaling and neurotransmission processes .
2. Case Studies:
- Fluoroacetate Poisoning: Research on sodium fluoroacetate poisoning has highlighted its extreme toxicity, which stems from its structural similarity to acetate. This similarity allows it to interfere with critical metabolic pathways, resulting in severe physiological consequences .
- Glial Cell Studies: Studies using this compound have demonstrated its utility in examining glial cell functions. For instance, research has shown that systemic administration of fluoroacetate leads to significant inhibition of the glial TCA cycle, with reversible effects observed within 24 hours under specific conditions .
Pharmacological Applications
1. Anticancer Research:
this compound and related compounds are being investigated for their potential as anticancer agents. The ability of these compounds to induce metabolic stress in cancer cells may be leveraged for therapeutic purposes. Preliminary studies suggest that they can selectively target cancerous tissues while sparing normal cells, although further research is needed to fully understand their mechanisms and efficacy .
2. Neuropharmacology:
The impact of this compound on neurotransmission has led to its application in neuropharmacological studies. By disrupting normal glial function, researchers can better understand the roles of glia in neurological diseases and conditions such as multiple sclerosis or neurodegenerative disorders .
Summary of Applications
Application Area | Details |
---|---|
Toxicological Research | Used to study the effects of metabolic poisons on cellular functions and mechanisms of poisoning. |
Pharmacology | Investigated for potential use as an anticancer agent due to selective toxicity towards cancer cells. |
Neuropharmacology | Explores the role of glial cells in neurotransmission and neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of allyl fluoroacetate involves its interaction with biological molecules, particularly enzymes. The fluoroacetate moiety can inhibit enzymes involved in the citric acid cycle by forming a stable complex with aconitase, thereby disrupting cellular metabolism. This inhibition is due to the formation of fluorocitrate, which binds tightly to aconitase and halts the cycle.
Comparison with Similar Compounds
Structural and Functional Differences
Allyl fluoroacetate belongs to a broader class of fluoroacetate esters and allyl carboxylates. Key structural analogs include:
- Methyl fluoroacetate (CH₂FCO₂CH₃) : A highly toxic compound used historically as a rodenticide.
- Ethyl fluoroacetate (CH₂FCO₂C₂H₅) : Similar toxicity profile to methyl fluoroacetate but with marginally lower acute toxicity.
- Allyl acetate (CH₃CO₂C₃H₅): A non-fluorinated allyl ester metabolized to acrolein, a potent irritant.
The presence of the allyl group in this compound introduces distinct reactivity, such as participation in Carroll rearrangements and allylation reactions, as observed in allyl β-keto esters .
Toxicity Profiles
Key Observations :
- This compound exhibits significantly lower toxicity by injection compared to methyl and ethyl fluoroacetates, likely due to slower release of fluoroacetic acid .
- Non-fluorinated allyl esters (e.g., Allyl acetate) are metabolized to acrolein, a respiratory toxin, whereas fluorinated analogs release fluoroacetic acid, a mitochondrial toxin .
Analytical Methods
Fluorinated compounds like this compound can be analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as demonstrated for fluoroacetate (FAA) and trifluoroacetate (TFA) . These methods enable speciation analysis, critical for distinguishing this compound from its metabolites or structural analogs.
Biological Activity
Allyl fluoroacetate is a synthetic compound that has garnered attention due to its unique biological activity, particularly in the context of enzyme inhibition and potential applications in organic synthesis. This article delves into the mechanisms of action, toxicological profiles, and relevant case studies that illustrate the compound's biological significance.
The primary mechanism of action for this compound involves its interaction with key enzymes in the citric acid cycle. The fluoroacetate moiety can inhibit aconitase by forming a stable complex, leading to the disruption of cellular metabolism. This inhibition occurs through the conversion of this compound into fluorocitrate, which binds tightly to aconitase, effectively halting the cycle and impairing energy production in cells.
Toxicological Profile
This compound exhibits toxicity primarily due to its metabolic conversion to fluoroacetate, which is known to be highly toxic. The compound's effects can be categorized into acute and chronic toxicity:
- Acute Toxicity : Exposure to high doses can lead to severe metabolic disturbances, including neurological symptoms and potential lethality.
- Chronic Toxicity : Prolonged exposure may result in cumulative effects on metabolic pathways and organ function.
The dose-response relationship indicates that even low levels can have significant biological effects over time, necessitating careful handling and risk assessment in laboratory settings .
Comparative Analysis with Similar Compounds
To better understand this compound's biological activity, it is useful to compare it with similar compounds:
Compound | Structure | Biological Activity | Unique Features |
---|---|---|---|
This compound | Allyl group + Fluoroacetate | Inhibits aconitase; disrupts metabolism | Unique reactivity due to allyl group |
Methyl Fluoroacetate | Methyl group + Fluoroacetate | Similar enzyme inhibition | Simpler structure |
Sodium Fluoroacetate | Sodium salt of fluoroacetic acid | Known rodenticide; affects energy metabolism | Widely studied for toxicity |
Case Studies
- Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits aconitase activity in vitro. In a controlled study, varying concentrations of this compound were tested against aconitase, revealing a significant reduction in enzyme activity at concentrations as low as 10 µM .
- Toxicological Assessments : A study evaluating the acute toxicity of this compound in rodent models indicated that exposure led to severe metabolic acidosis and neurological impairment. The lethal dose (LD50) was determined to be approximately 50 mg/kg when administered orally .
- Synthesis Applications : this compound has been utilized as a versatile reagent in organic synthesis, particularly for creating fluorinated compounds with potential pharmaceutical applications. Its unique structure allows for various functionalizations that enhance its utility in synthetic chemistry .
Q & A
Basic Research Questions
Q. How is Allyl fluoroacetate synthesized and characterized in experimental settings?
this compound is synthesized via nucleophilic substitution reactions. For example, ethyl fluoroacetate reacts with allyl bromide under controlled conditions to yield enantiomerically pure derivatives. Characterization involves 1H NMR to confirm stereochemical configurations and purity, with specific shifts (e.g., allyl protons at δ 5.8–6.1 ppm and fluorinated carbons at δ 110–120 ppm) providing structural insights. Chiral intermediates like (S)-(-)-methyl 4-methylphenyl sulfoxide ensure enantiopurity .
Q. What analytical methods are used to quantify fluorine content in this compound?
Fluorine quantification employs lead chlorofluoride precipitation (for gravimetric analysis) or thorium nitrate titration (for colorimetric detection). Advanced techniques like LC-MS/MS with electrospray ionization (ESI) are used for trace-level detection, leveraging fragmentation patterns (e.g., m/z 97 for fluoroacetate ions). Method validation requires calibration with standards like sodium fluoroacetate .
Q. What are the primary biochemical mechanisms of toxicity associated with this compound?
this compound is metabolized to fluoroacetate , which enters the tricarboxylic acid (TCA) cycle and converts to fluorocitrate , inhibiting aconitase. This disrupts ATP production, causing cellular energy failure. Experimental models (e.g., astrocyte studies) use 1–10 mM concentrations to induce metabolic blockade, with pH and osmolarity adjustments to maintain physiological relevance .
Advanced Research Questions
Q. How do environmental factors influence the degradation kinetics of this compound in different matrices?
Degradation rates depend on microbial activity and temperature. In soil, 50% degradation occurs in 10 days at 23°C but extends to 80 days at 5°C. Aquatic systems show accelerated degradation via microbial action (2–6 days at 21°C) and plant-mediated processes (e.g., Myriophyllum spp. reduces concentrations to undetectable levels within 24 hours). Soil leaching is minimal unless heavy rainfall occurs post-application .
Q. What experimental strategies resolve contradictions in fluorinated compound biosynthesis vs. degradation pathways?
Tracer experiments with isotopically labeled precursors (e.g., [13C]-glycerol or [14C]-glycolate) coupled with GC-MS or 19F NMR differentiate biosynthetic pathways from degradation byproducts. For example, Streptomyces cattleya biosynthesizes fluoroacetate via β-hydroxypyruvate, not glycolate, as shown by isotopic enrichment patterns .
Q. How do stereochemical variations in this compound derivatives affect their pharmacological activity?
Enantiopure isomers synthesized from chiral sulfoxide intermediates exhibit divergent receptor-binding affinities. For instance, (R)- and (S)-isomers of fluoro-muscarines show differential activity in acetylcholine receptor assays. Chiral HPLC (e.g., Chiralpak AD-H column) or NOESY NMR resolves stereoisomers, with IC50 values varying by 10–100× between enantiomers .
Q. How can researchers address discrepancies in fluorinated compound toxicity across experimental models?
Discrepancies arise from differences in metabolic uptake (e.g., astrocyte vs. neuronal models) or fluorination efficiency. Standardizing protocols—such as pH adjustment (7.4–7.6), osmolarity control (290–310 mOsm), and washout periods (20–40 minutes)—ensures reproducibility. Non-parametric statistical tests (e.g., Friedman ANOVA) account for non-normal data distributions .
Q. Methodological Notes
- Synthesis Optimization : Use anhydrous conditions and inert atmospheres to prevent hydrolysis of allyl intermediates.
- Environmental Fate Studies : Combine soil microcosms with 16S rRNA sequencing to identify fluorodegrading microbes (e.g., Pseudomonas spp.).
- Toxicity Assays : Pair fluorometric assays (e.g., MTT for cell viability) with metabolomics (e.g., GC-MS for TCA intermediates) to map metabolic disruptions.
For further details on enzymatic defluorination or regulatory thresholds, refer to cited studies on sodium fluoroacetate analogs .
Properties
CAS No. |
406-23-5 |
---|---|
Molecular Formula |
C5H7FO2 |
Molecular Weight |
118.11 g/mol |
IUPAC Name |
prop-2-enyl 2-fluoroacetate |
InChI |
InChI=1S/C5H7FO2/c1-2-3-8-5(7)4-6/h2H,1,3-4H2 |
InChI Key |
KPJCWOXNYPYSPJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CF |
Origin of Product |
United States |
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